Cas no 1050424-08-2 (3-Carboxy-5-methoxyphenylboronic Acid)

3-Carboxy-5-methoxyphenylboronic acid is a boronic acid derivative featuring both a carboxylic acid and a methoxy substituent on the phenyl ring. This bifunctional structure enhances its utility in Suzuki-Miyaura cross-coupling reactions, where it serves as a versatile intermediate for synthesizing complex biaryl compounds. The carboxyl group provides additional reactivity for further functionalization or conjugation, while the methoxy group can influence electronic properties and solubility. Its stability under mild conditions and compatibility with diverse reaction environments make it valuable for pharmaceutical and materials science applications. The compound is typically handled under inert conditions to preserve its boronic acid functionality.
3-Carboxy-5-methoxyphenylboronic Acid structure
1050424-08-2 structure
Product name:3-Carboxy-5-methoxyphenylboronic Acid
CAS No:1050424-08-2
MF:C8H9BO5
MW:195.96506
MDL:MFCD12546477
CID:842388
PubChem ID:46739519

3-Carboxy-5-methoxyphenylboronic Acid Chemical and Physical Properties

Names and Identifiers

    • 3-CARBOXY-5-METHOXYPHENYLBORONIC ACID
    • 3-Borono-5-methoxybenzoic acid
    • BS-25759
    • CS-0174385
    • DB-099133
    • E90729
    • MFCD12546477
    • 1050424-08-2
    • 3-Borono-5-methoxybenzoicacid
    • AKOS006344048
    • 3-(DIHYDROXYBORANYL)-5-METHOXYBENZOIC ACID
    • SCHEMBL14654651
    • DTXSID50675121
    • 3-Carboxy-5-methoxyphenylboronic Acid
    • MDL: MFCD12546477
    • Inchi: InChI=1S/C8H9BO5/c1-14-7-3-5(8(10)11)2-6(4-7)9(12)13/h2-4,12-13H,1H3,(H,10,11)
    • InChI Key: UDYMDCFKOUCBHW-UHFFFAOYSA-N
    • SMILES: COC1=CC(=CC(=C1)B(O)O)C(=O)O

Computed Properties

  • Exact Mass: 196.05400
  • Monoisotopic Mass: 196.0543035g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 208
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 87Ų

Experimental Properties

  • Density: 1.39±0.1 g/cm3 (20 ºC 760 Torr),
  • Solubility: Slightly soluble (5.3 g/l) (25 º C),
  • PSA: 86.99000
  • LogP: -0.92680

3-Carboxy-5-methoxyphenylboronic Acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
C181028-250mg
3-Carboxy-5-methoxyphenylboronic Acid
1050424-08-2
250mg
$ 397.00 2023-04-18
TRC
C181028-25mg
3-Carboxy-5-methoxyphenylboronic Acid
1050424-08-2
25mg
$ 92.00 2023-04-18
Fluorochem
215876-250mg
3-Borono-5-methoxybenzoic acid
1050424-08-2 95%
250mg
£225.00 2022-02-28
Chemenu
CM136132-1g
3-borono-5-methoxybenzoic acid
1050424-08-2 95%
1g
$715 2023-01-13
Ambeed
A368693-250mg
3-Borono-5-methoxybenzoic acid
1050424-08-2 98%
250mg
$187.0 2024-04-26
Ambeed
A368693-100mg
3-Borono-5-methoxybenzoic acid
1050424-08-2 98%
100mg
$116.0 2024-04-26
Ambeed
A368693-1g
3-Borono-5-methoxybenzoic acid
1050424-08-2 98%
1g
$487.0 2024-04-26
abcr
AB271305-250mg
3-Carboxy-5-methoxyphenylboronic acid, 98%; .
1050424-08-2 98%
250mg
€348.00 2025-02-14
A2B Chem LLC
AD80037-250mg
3-Carboxy-5-methoxyphenylboronic acid
1050424-08-2 98%
250mg
$137.00 2024-04-20
A2B Chem LLC
AD80037-100mg
3-Carboxy-5-methoxyphenylboronic acid
1050424-08-2 98%
100mg
$85.00 2024-04-20

3-Carboxy-5-methoxyphenylboronic Acid Production Method

Synthetic Routes 1

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Diethyl ether ,  Hexane ;  30 min, -70 °C
1.2 Reagents: Triisopropyl borate ;  30 min, -70 °C
1.3 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  30 min, -15 °C
1.4 -15 °C → rt
1.5 Reagents: Sulfuric acid Solvents: Water ;  rt
Reference
One-pot generation of lithium (lithiophenyl)trialkoxyborates from substituted dihalobenzenes (Hal = Br, I) and their derivatization with electrophiles
Kurach, Pawel; Lulinski, Sergiusz; Serwatowski, Janusz, European Journal of Organic Chemistry, 2008, (18), 3171-3178

3-Carboxy-5-methoxyphenylboronic Acid Raw materials

3-Carboxy-5-methoxyphenylboronic Acid Preparation Products

3-Carboxy-5-methoxyphenylboronic Acid Related Literature

Additional information on 3-Carboxy-5-methoxyphenylboronic Acid

Recent Advances in the Application of 3-Carboxy-5-methoxyphenylboronic Acid (CAS: 1050424-08-2) in Chemical Biology and Pharmaceutical Research

3-Carboxy-5-methoxyphenylboronic acid (CAS: 1050424-08-2) is a boronic acid derivative that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound, characterized by its boronic acid functional group and methoxy-substituted aromatic ring, serves as a critical building block in the synthesis of various bioactive molecules and pharmaceutical agents. Recent studies have highlighted its potential in drug discovery, particularly in the development of protease inhibitors, carbohydrate sensors, and targeted therapeutics.

The unique chemical properties of 3-Carboxy-5-methoxyphenylboronic acid, such as its ability to form reversible covalent bonds with diols and other nucleophiles, make it an invaluable tool in the design of enzyme inhibitors and molecular probes. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a key intermediate in the synthesis of novel serine protease inhibitors, which show promise in treating inflammatory diseases and certain cancers. The study reported a 40% improvement in inhibitory activity compared to traditional boronic acid derivatives, underscoring the compound's potential in therapeutic applications.

In addition to its role in drug development, 3-Carboxy-5-methoxyphenylboronic acid has been explored for its utility in diagnostic and imaging technologies. Researchers at the University of Cambridge recently utilized this compound to develop a fluorescent probe for the detection of reactive oxygen species (ROS) in cellular environments. The probe exhibited high selectivity and sensitivity, enabling real-time monitoring of oxidative stress in live cells. This advancement opens new avenues for studying oxidative stress-related diseases, such as neurodegenerative disorders and cardiovascular conditions.

Another groundbreaking application of 3-Carboxy-5-methoxyphenylboronic acid is in the field of targeted drug delivery. A 2024 study in Advanced Materials described the incorporation of this compound into polymeric nanoparticles designed to selectively bind to cancer cell surfaces. The boronic acid moiety facilitated pH-responsive release of the encapsulated chemotherapeutic agents, resulting in enhanced tumor targeting and reduced off-target effects. Preclinical trials showed a 60% reduction in tumor growth compared to conventional delivery systems, highlighting the compound's potential in improving cancer treatment outcomes.

Despite these promising developments, challenges remain in the large-scale synthesis and stability optimization of 3-Carboxy-5-methoxyphenylboronic acid. Recent efforts have focused on developing greener synthetic routes and improving the compound's shelf-life under physiological conditions. A 2023 report in Organic Process Research & Development outlined a novel catalytic method that reduces the use of hazardous reagents and improves yield by 25%, addressing some of the scalability issues associated with this compound.

In conclusion, 3-Carboxy-5-methoxyphenylboronic acid (CAS: 1050424-08-2) represents a versatile and promising compound in chemical biology and pharmaceutical research. Its applications span drug discovery, diagnostic imaging, and targeted therapeutics, with recent studies demonstrating significant improvements in efficacy and selectivity. Continued research into its synthesis and applications is expected to further unlock its potential, paving the way for innovative therapeutic and diagnostic solutions in the coming years.

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Amadis Chemical Company Limited
(CAS:1050424-08-2)3-Carboxy-5-methoxyphenylboronic Acid
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Purity:99%/99%
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